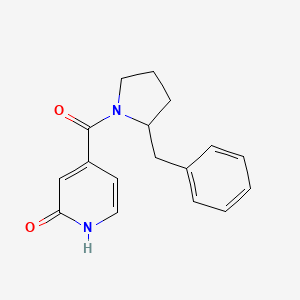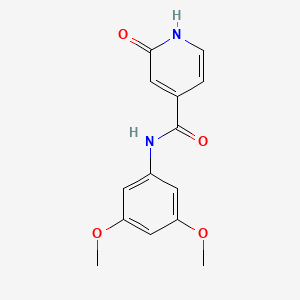![molecular formula C12H16N2O2 B6629291 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a member of the nicotinamide riboside (NR) family and is known to play a vital role in various biological processes.
Mécanisme D'action
The mechanism of action of 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide involves its ability to increase NAD+ levels in cells. NAD+ is a coenzyme that plays a vital role in various biological processes, including energy metabolism, DNA repair, and gene expression. By increasing NAD+ levels, this compound activates various enzymes that are involved in cellular metabolism and energy production.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, enhance insulin sensitivity, and reduce inflammation. It is also being studied for its potential anti-aging and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide in lab experiments is its ability to activate the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is that it can be expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for research on 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide. One potential area of research is its potential application in the treatment of metabolic disorders such as obesity and type 2 diabetes. It is also being studied for its potential anti-aging and neuroprotective properties. Further research is needed to fully understand the mechanism of action and the potential benefits of this compound in various scientific research areas.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has various potential applications in different scientific research areas, including metabolic disorders, anti-aging, and neuroprotection. Further research is needed to fully understand the mechanism of action and the potential benefits of this compound.
Méthodes De Synthèse
The synthesis of 3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide involves the reaction of 3-hydroxypyridine-4-carboxylic acid with 1-methylcyclobutanemethanamine. The reaction is carried out under controlled conditions, and the final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide has been extensively studied for its potential application in various scientific research areas. It is known to activate the nicotinamide adenine dinucleotide (NAD+) pathway, which plays a crucial role in cellular metabolism and energy production. This compound has been shown to improve mitochondrial function, enhance insulin sensitivity, and reduce inflammation. It is also being studied for its potential anti-aging and neuroprotective properties.
Propriétés
IUPAC Name |
3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(4-2-5-12)8-14-11(16)9-3-6-13-7-10(9)15/h3,6-7,15H,2,4-5,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHRZXBAVOLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CNC(=O)C2=C(C=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2,6-Dichlorophenoxy)ethyl]-3-methylpyrrolidin-3-ol](/img/structure/B6629208.png)



![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)
![N-[(1-ethylcyclobutyl)methyl]-1-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanamine](/img/structure/B6629240.png)

![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)


![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)


